

# An In-depth Technical Guide to 3-Amino-4-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 3-Amino-4-hydroxybenzonitrile

Cat. No.: B081792

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## Introduction

**3-Amino-4-hydroxybenzonitrile**, a substituted aromatic compound, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of amino, hydroxyl, and nitrile functional groups on a benzene ring provides multiple reaction sites for the construction of more complex molecules. This technical guide offers a comprehensive review of the available literature on **3-Amino-4-hydroxybenzonitrile**, focusing on its chemical properties, synthesis methodologies, and potential biological relevance. The information is presented to support further research and development efforts in the fields of chemical synthesis and drug discovery.

## Chemical and Physical Properties

**3-Amino-4-hydroxybenzonitrile**, also known by its synonyms 2-Amino-4-cyanophenol and 5-Cyano-2-hydroxyaniline, possesses a molecular formula of  $C_7H_6N_2O$  and a molecular weight of 134.14 g/mol .<sup>[1]</sup> Key identifiers and physical properties are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	3-amino-4-hydroxybenzonitrile	[1]
CAS Number	14543-43-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	[1]
Molecular Weight	134.14 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)N)O</chem>	[1]
Melting Point	151-153 °C	[2]
XLogP3	0.9	[1]

## Synthesis of 3-Amino-4-hydroxybenzonitrile and Related Isomers

The synthesis of aminohydroxybenzonitriles can be achieved through various routes, often involving the reduction of a nitro group or the introduction of a cyano group onto a substituted benzene ring. Below are detailed experimental protocols for the synthesis of **3-Amino-4-hydroxybenzonitrile**'s isomer, 4-Amino-3-hydroxybenzonitrile, which illustrate common synthetic strategies in this chemical class.

### Synthesis of 4-Amino-3-hydroxybenzonitrile from 3-Hydroxy-4-nitrobenzonitrile

A common method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol.

#### Experimental Protocol:

- Dissolve 3-hydroxy-4-nitrobenzonitrile (1.6 g, 9.6 mmol) in a solvent mixture of ethanol (40 mL) and N,N-dimethylformamide (20 mL).
- Add Palladium hydroxide (30 mg) to the solution.
- Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

- Upon completion of the reaction, filter the mixture to remove the catalyst.
- Remove the solvent by distillation under reduced pressure.
- Dry the residue to afford crystals of 4-amino-3-hydroxybenzonitrile.
- Yield: 771 mg (60%)
- $^1\text{H-NMR}$  (DMSO- $d_6$ ):  $\delta$  5.57 (2H, broad peak), 6.62 (1H, double peak,  $J = 8.4$  Hz), 6.86 (1H, double peak,  $J = 2.2$  Hz), and 6.99 (1H, double-double peak,  $J = 1.9$  Hz, 8.1 Hz).[3]

## Synthesis of 4-Amino-3-hydroxybenzonitrile via a Multi-step Patented Process

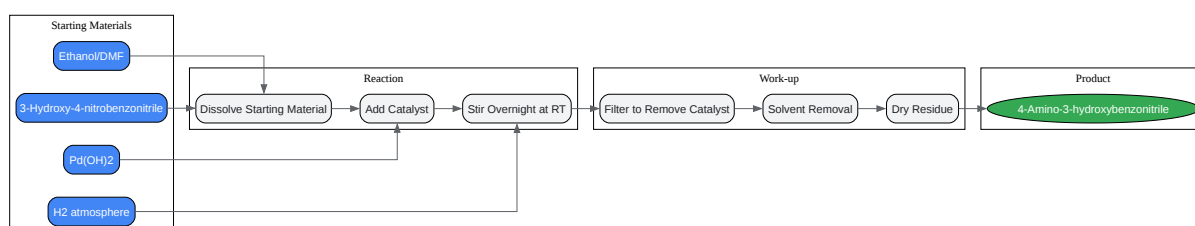
A patented method describes an alternative route starting from 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate.

### Experimental Protocol:

- Add 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (24 g, 0.102 mole) to a solution of  $\text{CH}_2\text{Cl}_2$  (1000 ml) and cool the suspension to 0 °C.
- Add Trifluoroacetic acid (100 ml, 1.29 mole) in one portion.
- Stir the solution for 0.5 hours at 0 °C and for 4 hours at room temperature.
- Partially concentrate the reaction mixture to a total volume of 750 ml.
- Add EtOAc (250 ml) to induce precipitation.
- Cool the suspension for 12 hours at -10 °C.
- Filter and dry the precipitate to give 4-Amino-3-hydroxybenzonitrile, trifluoroacetic acid salt as a white solid.
- Yield: 18 g (71%)
- Melting Point: 164.0-166.0 °C

- $^1\text{H}$  NMR (DMSO- $d_6$ ):  $\delta$  7.0 (d,  $J=8.0$  Hz, 1 H), 6.9 (s, 1 H), 6.65 (d,  $J=8.0$  Hz, 1 H).[4][5]

The following diagram illustrates the workflow for the synthesis of 4-Amino-3-hydroxybenzonitrile from 3-Hydroxy-4-nitrobenzonitrile.



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### Synthesis Workflow of 4-Amino-3-hydroxybenzonitrile

## Spectroscopic Data

While a comprehensive public database of spectra for **3-Amino-4-hydroxybenzonitrile** is not readily available, predicted mass spectrometry data can be found.

### Predicted Mass Spectrometry Data for **3-Amino-4-hydroxybenzonitrile**

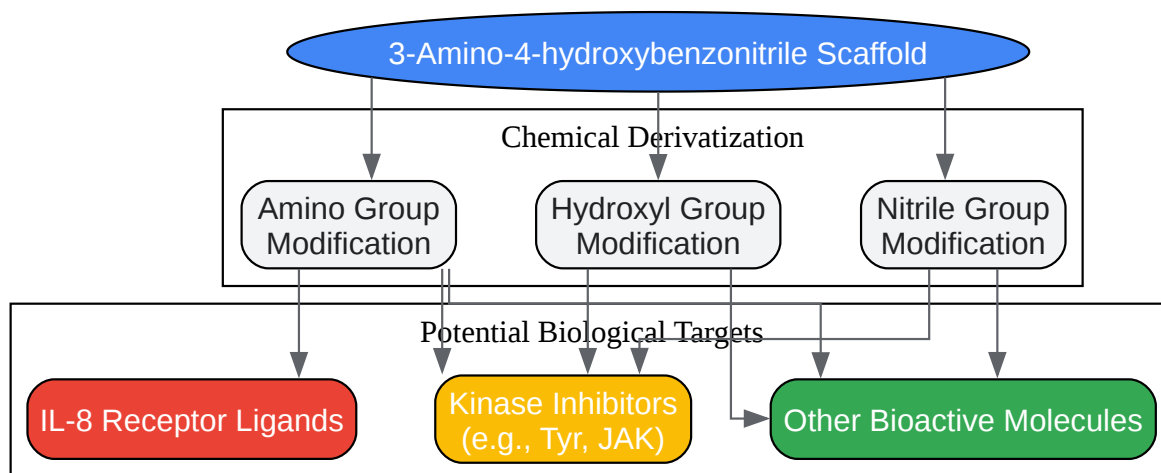
Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	135.05530	128.4
[M+Na] <sup>+</sup>	157.03724	139.1
[M-H] <sup>-</sup>	133.04074	130.8
[M+NH <sub>4</sub> ] <sup>+</sup>	152.08184	147.3
[M+K] <sup>+</sup>	173.01118	136.2
Data from PubChemLite.[6]		

## Biological Activity and Potential Applications

Direct studies on the biological activity and mechanism of action of **3-Amino-4-hydroxybenzonitrile** are limited in the public domain. However, its role as a key intermediate in the synthesis of pharmacologically active molecules is well-documented. For instance, it is utilized in the preparation of phenyl urea compounds that are investigated as inhibitors of the IL-8 receptor, suggesting its utility in developing treatments for inflammatory diseases.[4]

Furthermore, the broader class of aminophenol derivatives has been studied for various pharmacological activities. For example, p-aminophenol derivatives are known for their analgesic and antipyretic properties.[1][5][7] The structural motif of a substituted aminophenol is present in numerous kinase inhibitors, which are a major class of anti-cancer drugs.[8] While no direct evidence links **3-Amino-4-hydroxybenzonitrile** to kinase inhibition, its scaffold suggests that derivatives could be designed and synthesized to target these enzymes. The presence of the nitrile group also offers a potential site for covalent modification of target proteins, a strategy employed in the design of some Janus kinase (JAK) inhibitors.[9]

The following diagram illustrates the logical relationship of **3-Amino-4-hydroxybenzonitrile** as a building block for potential drug candidates.



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### Potential Applications of **3-Amino-4-hydroxybenzonitrile**

## Conclusion

**3-Amino-4-hydroxybenzonitrile** is a valuable chemical intermediate with established synthetic routes and well-characterized physical properties. While direct biological data on the compound itself is scarce, its structural features and its use in the synthesis of bioactive molecules, particularly in the context of inflammation and potentially cancer, highlight its importance for further investigation. This guide provides a foundational overview to aid researchers in exploring the full potential of this versatile scaffold in the development of novel chemical entities and therapeutic agents.

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